molecular formula C17H12N2O2S B2604121 2-(3-Hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866811-66-7

2-(3-Hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

Cat. No. B2604121
CAS RN: 866811-66-7
M. Wt: 308.36
InChI Key: VMANWEYOKMGRNY-UHFFFAOYSA-N
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Description

The compound “2-(3-Hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a complex organic molecule. It belongs to the class of compounds known as heterocyclic compounds, which contain a ring structure containing at least two different types of atoms . The compound features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a chromeno ring and a thione group .


Synthesis Analysis

The synthesis of such compounds often involves the formation of thiones via the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S) in tricyclic pyrimidinone systems . This process can be achieved using thionation agents like Lawesson’s reagent and phosphorus pentasulfide . The synthesis can be performed under combinatorial and parallel synthesis strategies, along with a one-pot reaction strategy .


Molecular Structure Analysis

The molecular structure of this compound can be elucidated using various spectroscopic techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the number and type of atoms in the molecule, their connectivity, and the functional groups present .


Chemical Reactions Analysis

The chemical reactions involving this compound could include various cyclization processes or domino reactions . For example, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its molecular weight can be determined using high-resolution mass spectrometry (HRMS) . The compound’s melting point, solubility, and other physical properties can be determined using standard laboratory techniques .

Scientific Research Applications

Antioxidant Properties

Pyrimidine derivatives, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, thereby protecting cells from oxidative damage. Researchers have explored the ability of pyrimidines to scavenge free radicals and mitigate oxidative stress .

Antibacterial and Antiviral Activities

Pyrimidine derivatives have demonstrated antibacterial and antiviral effects. These compounds inhibit the growth of bacterial pathogens and interfere with viral replication. Their mode of action involves targeting essential enzymes or proteins within the microorganisms, making them promising candidates for drug development .

Antifungal Properties

In addition to antibacterial and antiviral activities, pyrimidines exhibit antifungal effects. Researchers have studied their efficacy against various fungal strains, including those causing infections in humans and plants. Understanding the mechanisms behind their antifungal action is crucial for developing novel antifungal agents .

Antituberculosis Potential

Tuberculosis (TB) remains a global health challenge. Pyrimidine derivatives have been explored as potential antitubercular agents. These compounds may inhibit the growth of Mycobacterium tuberculosis, the causative agent of TB. Researchers continue to investigate their effectiveness and safety profiles .

Anti-Inflammatory Effects

Pyrimidines have garnered interest due to their anti-inflammatory properties. They modulate key inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. These compounds hold promise for managing inflammatory conditions, including autoimmune diseases and chronic inflammation .

Structure-Activity Relationships (SARs)

Understanding the SARs of pyrimidine derivatives is essential for optimizing their pharmacological properties. Researchers have explored how specific substitutions affect their bioactivity, toxicity, and selectivity. By analyzing SARs, scientists can design novel pyrimidine analogs with enhanced efficacy and reduced side effects .

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, pyrimidine-based small molecules are known to induce apoptosis while progressing via the cell cycle by inhibiting appropriate targets . They are used as chemotherapeutic agents and have shown anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective activities .

Future Directions

The compound and its derivatives could be further studied for their potential therapeutic applications. Given their diverse biological activities, these compounds could be explored as potential drugs for various diseases . Additionally, the synthesis methods could be optimized, and new synthetic routes could be explored .

properties

IUPAC Name

2-(3-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c20-12-6-3-5-11(8-12)15-18-16-13(17(22)19-15)9-10-4-1-2-7-14(10)21-16/h1-8,20H,9H2,(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMANWEYOKMGRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=S)N=C(N3)C4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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